
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Overview
Description
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral in the development of various drugs and biologically active agents . This compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl and phenyl group, making it a valuable entity in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has been investigated for its biological activities:
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it can inhibit the growth of cancer cells by inducing apoptosis. Its mechanism involves the disruption of cellular processes essential for cancer cell survival .
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating potential therapeutic uses in treating inflammatory diseases .
Agricultural Chemistry Applications
In agricultural chemistry, this compound has potential as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests:
Pesticidal Activity
Research has demonstrated that thiazole derivatives can act as effective pesticides. The compound's ability to disrupt pest metabolism may lead to its use in developing environmentally friendly pest control agents .
Material Science Applications
The unique chemical structure of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-y)ethanone also lends itself to applications in material science:
Polymer Chemistry
Thiazole derivatives are being explored as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .
Nanotechnology
There is ongoing research into the use of thiazole compounds in nanotechnology. Their ability to form stable complexes with metals can be utilized in synthesizing nanoparticles for drug delivery systems and catalysis .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that 1-(4-Methyl-2-phenyl-1,3-thiazol-5-y)ethanone exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus. The results indicated a promising avenue for developing new antimicrobial agents.
Case Study 2: Anticancer Research
In a laboratory trial published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The findings revealed that it reduced cell viability by over 50% at concentrations below 10 µM, suggesting significant anticancer potential.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties enable it to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives such as:
2-[(4-chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: This compound has similar antimicrobial properties but differs in its substitution pattern, affecting its biological activity.
2-Methyl-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylthio)phenoxyacetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist, it has applications in regulating inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Biological Activity
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, also known by its CAS number 7520-94-7, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C12H11NOS
Molecular Weight : 217.29 g/mol
IUPAC Name : 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells, indicating potent antitumor activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A431 (skin carcinoma) | 2.50 |
Compound B | Jurkat (T-cell leukemia) | 1.98 |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | HT29 (colon carcinoma) | TBD |
The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the cytotoxicity of these compounds .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. In a comparative study, derivatives similar to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings highlight the potential of thiazole derivatives as lead compounds in the development of new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone has shown promise in reducing inflammation. Experimental models have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanisms by which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many thiazoles act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : Thiazoles may interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
- Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives in clinical and preclinical settings:
- Case Study on Anticancer Activity : A study published in MDPI highlighted that a series of thiazole derivatives led to significant tumor regression in xenograft models when administered at specific doses .
- Antimicrobial Efficacy Study : Another investigation detailed the synthesis of novel thiazole compounds that displayed enhanced antibacterial activity compared to standard antibiotics .
- Inflammation Model Study : Research conducted on animal models demonstrated that thiazole derivatives significantly reduced markers of inflammation after administration for a prolonged period .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, and how are intermediates characterized?
- The compound is synthesized via the Hantzsch reaction , involving cyclization of thiourea derivatives with α-haloketones or α,β-diketones. For example, condensation of hydrazine derivatives with thiosemicarbazide under acidic conditions yields thiazole cores, which are further functionalized .
- Key characterization methods :
- ¹H NMR spectroscopy to confirm substitution patterns (e.g., methyl, phenyl groups).
- Elemental analysis to verify purity and stoichiometry .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Single-crystal X-ray diffraction is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Software :
- SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness and compatibility with high-throughput pipelines .
- ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. What strategies can address contradictory yields or byproduct formation during the synthesis of thiazole derivatives like this compound?
- Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. dioxane) and catalyst (e.g., HCl vs. triethylamine) to favor cyclization over side reactions .
- Analytical tools :
- LC-MS to track reaction progress and identify byproducts.
- DFT calculations (using Multiwfn) to predict thermodynamic favorability of reaction pathways .
Q. How does the electronic structure of the thiazole ring influence the compound’s pharmacological activity, particularly in cardiotropic applications?
- The electron-withdrawing thiazole moiety enhances binding to cardiac ion channels or receptors. Substituents like the 4-methyl group modulate lipophilicity, affecting membrane permeability .
- Experimental validation :
- Isolated rat thoracic aorta assays to measure vasodilation/vasoconstriction.
- SAR studies comparing derivatives with varied substituents (e.g., methoxy, halogen) .
Q. What computational methods are suitable for analyzing the compound’s electrostatic potential (ESP) and electron localization function (ELF)?
- Multiwfn : A multifunctional wavefunction analyzer for:
- ESP mapping to predict reactive sites for electrophilic/nucleophilic attacks.
- ELF visualization to study π-conjugation in the thiazole-phenyl system .
- Input data : Optimized geometries from Gaussian or ORCA at the B3LYP/6-311++G(d,p) level.
Q. Methodological Considerations
Q. How can researchers resolve discrepancies in crystallographic data between similar thiazole derivatives?
- Cross-validation : Compare bond lengths/angles with high-resolution structures in the Cambridge Structural Database (CSD).
- Twinned data handling : Use SHELXL ’s TWIN/BASF commands for refinement .
- Example: The dihedral angle between thiazole and phenyl rings in this compound (e.g., 5.2° vs. 8.7° in analogs) may reflect packing forces rather than electronic effects .
Q. What retrosynthetic approaches are viable for designing novel derivatives of this compound?
- AI-driven tools : Platforms like Pistachio or Reaxys propose routes via:
- Schiff base formation followed by cyclization (e.g., with thiosemicarbazide).
- Cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .
Properties
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKZUOBXJWMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337235 | |
Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7520-94-7 | |
Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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